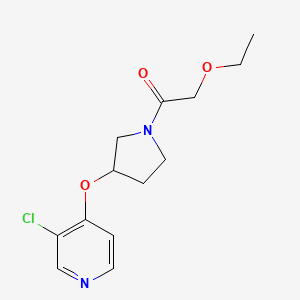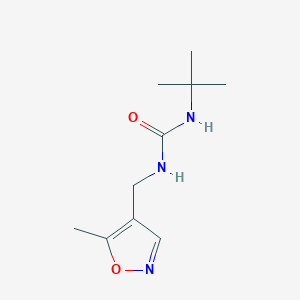
1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Molecular Devices and Complexation
One study discusses the complexation of stilbene derivatives with cyclodextrins, which could be related to the broader family of compounds including urea derivatives. Such complexes have potential applications in creating molecular devices due to their photoisomerization properties. This research underscores the utility of urea-linked cyclodextrins in molecular assemblies and devices, highlighting the potential for innovative applications in nanotechnology and materials science (J. Lock et al., 2004).
Synthesis and Crystallographic Studies
The synthesis and structural analysis of compounds closely related to "1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea" offer insights into the design of new materials and pharmaceuticals. For example, the synthesis of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine and its crystallographic study provide valuable information for the development of compounds with specific molecular architectures (Ö. Çelik et al., 2007).
Green Chemistry and Synthesis Alternatives
Research on ureas synthesized through phosgene substitutes emphasizes the shift towards safer, more environmentally friendly synthetic methods. This aligns with the broader interest in developing sustainable chemical processes, particularly for compounds with widespread applications in various industries (F. Bigi et al., 2000).
Metabolism and Environmental Impact
Studies on the metabolism of related compounds like 3,5-di-tert.-butyl-4-hydroxytoluene in rats and humans highlight the importance of understanding the environmental and biological impact of chemical substances. This research can inform safety protocols and environmental guidelines for the handling and disposal of chemical compounds (J. W. Daniel et al., 1968).
CO2 and N2O Fixation
Investigations into CO2 and N2O fixation by sterically demanding N-heterocyclic carbenes (NHC) and NHC/borane systems reveal potential applications in capturing and utilizing greenhouse gases. This research is particularly relevant to efforts to mitigate climate change through chemical means (Eileen Theuergarten et al., 2014).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, as well as appropriate safety precautions.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
I hope this general approach is helpful, and I encourage you to consult with a chemistry professional for more specific information.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7-8(6-12-15-7)5-11-9(14)13-10(2,3)4/h6H,5H2,1-4H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFPSWTFNIZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2430418.png)
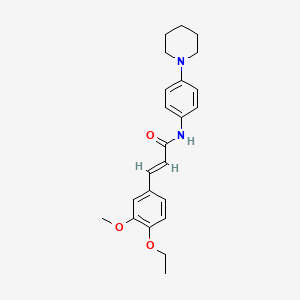

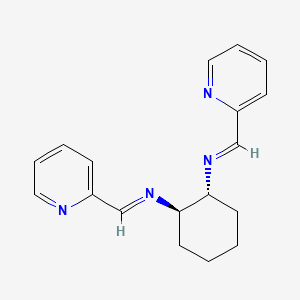
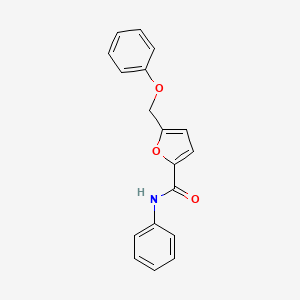
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2430426.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2430429.png)
![(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide](/img/structure/B2430433.png)
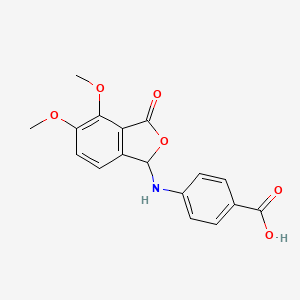
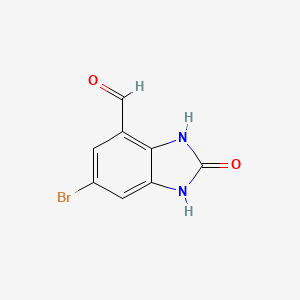
![2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2430437.png)

![1-(4-Methoxyphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2430439.png)
